molecular formula C7H13N3O B1517071 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol CAS No. 5920-56-9

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B1517071
CAS No.: 5920-56-9
M. Wt: 155.2 g/mol
InChI Key: ILGBSXKFZVVRRR-UHFFFAOYSA-N
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Description

“2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C7H13N3O . It is also known as “this compound hydrochloride” with a molecular weight of 191.66 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H . This code provides a unique identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 155.20 and a predicted boiling point of 325.9±42.0 °C . The compound has a predicted density of 1.24±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Molecular Structure Studies

One notable application of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is in the synthesis of various metal complexes. A study demonstrated the synthesis of pyrazolyl iron, cobalt, nickel, and palladium complexes using this compound. The research indicated that this compound can act as a monodentate or bidentate ligand depending on the metal center involved (Ainooson et al., 2011).

Multicomponent Reactions and Heterocyclic Compounds Synthesis

The compound has also been utilized in the synthesis of diverse and densely functionalized heterocyclic scaffolds. For example, it was involved in the eco-friendly multicomponent synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, highlighting its role in facilitating complex organic reactions (Brahmachari & Banerjee, 2014).

Applications in Coordination Chemistry

In coordination chemistry, this compound has been used to study the coordination behavior and binding properties with various metals such as Cu(II), Zn(II), Cd(II), and Pb(II). This research provided insights into the compound's ability to form monometallic and bimetallic complexes, highlighting its versatility in coordination chemistry (Njoroge et al., 2013).

Organic Synthesis and Catalysis

The compound is instrumental in organic synthesis and catalysis. For instance, it has been used in the synthesis of pyrazole and isoxazole compounds via ring closure-ring opening domino reactions. Such applications underscore its utility in creating bioactive compounds and derivatives of antitumor alkaloids (Chagarovskiy et al., 2016).

Development of New Materials

This compound has also found applications in the development of new materials. Research on synthesizing and studying the optical properties of antipyrine derivatives thin films used this compound, indicating its potential in material science and engineering (El-Ghamaz et al., 2017).

Future Directions

While specific future directions for “2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol” were not found, the pharmacological significance of pyrazole-bearing compounds suggests potential areas of future research. These could include further exploration of their antileishmanial and antimalarial activities, as well as potential applications in other areas of pharmacology .

Properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGBSXKFZVVRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol (624 mg, 3.37 mmol) in EtOAc (1.2 mL, degassed) and EtOH (3.6 mL, degassed), PtO2 (66 mg, 0.34 mmol) was added and the reaction mixture was stirred at rt under a H2-atmosphere for 30 h. The mixture was diluted with EtOH, filtered over celite and the filter cake was rinsed with EtOH. The filtrate was concentrated to obtain 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol as a pale brown solid, which was used in the next step without further purification. LC-MS conditions A: tR=0.16 min, [M+H]+=156.29.
Quantity
624 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
Quantity
66 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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